N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-pyrazolo[3,4-c]pyridin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5(13)11-8-2-6-3-10-12-7(6)4-9-8/h2-4H,1H3,(H,10,12)(H,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYAEDNLDGSZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270708 | |
| Record name | N-1H-Pyrazolo[3,4-c]pyridin-5-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049672-76-5 | |
| Record name | N-1H-Pyrazolo[3,4-c]pyridin-5-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049672-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-1H-Pyrazolo[3,4-c]pyridin-5-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 1h Pyrazolo 3,4 C Pyridin 5 Yl Acetamide and Its Analogs
Strategies for Pyrazolo[3,4-c]pyridine Core Construction
The formation of the fused pyrazolo[3,4-c]pyridine ring system is the critical initial phase. Chemists have developed a variety of synthetic routes, including classical cyclization reactions, efficient multicomponent reactions, and the strategic use of pre-functionalized intermediates.
Cyclization Reactions for Pyrazolo[3,4-c]pyridine Formation
Cyclization reactions are a cornerstone for the synthesis of pyrazolopyridine systems. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing partner ring.
One common strategy involves the annulation of a pyrazole (B372694) ring onto a substituted pyridine (B92270) precursor. cdnsciencepub.com This can be achieved by treating 3-acylpyridine N-oxide tosylhydrazones with an electrophilic additive and an amine base. This reaction proceeds at room temperature and can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, with moderate regiocontrol achievable by altering the electrophile and solvent combination. nih.gov
Another approach is the cyclization of intermediates derived from functionalized pyridines. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be accomplished from 2-amino-4-chloro-3-methylpyridine. researchgate.net The process involves diazotization followed by an intramolecular cyclization. A specific example is the reaction of 4-methyl-3-nitropyridin-2-amine with sodium nitrite (B80452) in acetic anhydride (B1165640), which leads to the formation of the pyrazolo[3,4-c]pyridine core. researchgate.net
Cascade reactions also provide an efficient route. A cascade 6-endo-dig cyclization has been developed for synthesizing pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, demonstrating good functional group tolerance and high regional selectivity. nih.gov
| Starting Material(s) | Key Reagents/Conditions | Product Type | Key Feature |
| 3-Acylpyridine N-oxide tosylhydrazones | Electrophilic additive, amine base | Pyrazolo[3,4-b] and Pyrazolo[4,3-c]pyridines | Mild, room temperature reaction. nih.gov |
| 4-Methyl-3-nitropyridin-2-amine | NaNO₂, Ac₂O | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | Diazotization followed by cyclization. researchgate.net |
| 5-Aminopyrazoles, Alkynyl aldehydes | Ag(CF₃CO₂), TfOH | Halogen-functionalized pyrazolo[3,4-b]pyridines | Cascade 6-endo-dig cyclization. nih.gov |
Multicomponent Reactions in Pyrazolopyridine Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. researchgate.netbeilstein-journals.org Several MCRs have been developed for the synthesis of pyrazolopyridine derivatives.
A three-component reaction involving 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a common approach. nih.govpreprints.orglongdom.org For example, the reaction of 5-aminopyrazole, various arylaldehydes, and indandione under ultrasonic irradiation in ethanol (B145695) can produce pyrazolo[3,4-b]pyridine derivatives in very short reaction times (4–5 minutes) and high yields (88–97%). nih.gov
Another MCR involves the reaction of enaminones, benzaldehyde, hydrazine (B178648) hydrochloride, and ethyl cyanoacetate in water, catalyzed by ammonium (B1175870) acetate (B1210297), to provide a straightforward and environmentally friendly route to polyfunctionally substituted pyrazolo[3,4-b]pyridines. preprints.orglongdom.org These methods are valued for their simplicity, short reaction times, and ease of product isolation. preprints.orglongdom.org
| Reactants | Catalyst/Solvent | Reaction Type | Yield |
| 5-Aminopyrazole, Arylaldehydes, Indandione | Ethanol / Ultrasonic irradiation | Three-component | 88-97% nih.gov |
| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate / Water | Four-component | Not specified preprints.orglongdom.org |
| Arylglyoxals, 3-Methyl-1-aryl-1H-pyrazol-5-amines, Cyclic 1,3-dicarbonyl compounds | Tetrapropylammonium bromide / Water | Three-component | Not specified researchgate.net |
Utilization of Key Intermediates (e.g., 2-amino-4-picolines, 5-aminopyrazoles)
The choice of starting materials is crucial for the successful synthesis of the pyrazolopyridine core. 5-Aminopyrazoles are particularly versatile and widely used precursors. nih.govmdpi.com Their bifunctional nature allows them to react with various bielectrophilic moieties to form the fused pyridine ring. nih.gov
Syntheses starting from 5-aminopyrazoles often involve condensation with 1,3-dicarbonyl compounds or their equivalents. mdpi.com For example, 5-amino-1-phenyl-pyrazole reacts with α,β-unsaturated ketones in the presence of ZrCl₄ to yield 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com Similarly, condensation with β-halovinyl aldehydes under Heck conditions can lead to regioselectively substituted pyrazolo[3,4-b]pyridines. nih.gov The polyfunctional nature of 5-aminopyrazoles, with three potential nucleophilic sites (4-CH, 1-NH, and 5-NH₂), makes them ideal building blocks for a variety of fused pyrazoloazines through cyclization and cycloaddition reactions. mdpi.com
While less commonly cited in the context of pyrazolo[3,4-c]pyridines, derivatives of 2-amino-4-picoline, such as 2-amino-4-chloro-3-methylpyridine, serve as key intermediates for the pyridine portion of the fused ring system. researchgate.net The synthesis from this type of precursor typically involves building the pyrazole ring onto the existing pyridine scaffold. researchgate.net
Functionalization Approaches for Acetamide (B32628) Moiety Incorporation
Once the pyrazolo[3,4-c]pyridine core is constructed, the final step is the introduction of the acetamide group at the C-5 position. This is typically achieved through standard functional group transformations.
N-Alkylation and Acylation Reactions
N-alkylation and acylation are fundamental reactions for modifying heterocyclic compounds. quimicaorganica.org In the context of N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide, the critical step is the acylation of a 5-aminopyrazolo[3,4-c]pyridine intermediate.
Direct acylation of the amino group can be achieved using acetylating agents like acetic anhydride or acetyl chloride. youtube.com The nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. quimicaorganica.org
Furthermore, the pyrazole nitrogen atoms (N-1 and N-2) of the pyrazolo[3,4-c]pyridine core can also undergo alkylation or acylation. researchgate.net Selective functionalization at N-1 or N-2 can be achieved by using appropriate protecting groups and reaction conditions. For example, reaction with mesyl chloride (MsCl) in the presence of sodium hydride can selectively add a mesyl group to the N-1 position. researchgate.net While not directly forming the acetamide, these reactions demonstrate the possibility of modifying the pyrazole ring nitrogens, which can be a key step in multi-step syntheses of complex analogs. mdpi.comsemanticscholar.org
Amidation and Related Coupling Reactions
Amidation reactions are the most direct method for forming the acetamide moiety. This involves creating an amide bond between the 5-amino group of the pyrazolo[3,4-c]pyridine core and an acetyl group source. A series of novel pyrazolo[3,4-b]pyridine amide derivatives have been synthesized by reacting a 3-amino-pyrazolo[3,4-b]pyridine precursor with chloroacetamide, followed by further modifications. consensus.app
Modern coupling reactions also provide efficient pathways. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. This reaction can be used to introduce the amino group at the C-5 position of a 5-halopyrazolo[3,4-c]pyridine intermediate, which can then be acylated. rsc.orgresearchgate.net Alternatively, amidation can be performed directly using a carboxylic acid (acetic acid) and a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of the amide bond without needing to protect the pyrazole nitrogen. nih.gov
| Reaction Type | Precursor | Reagents | Key Transformation |
| Direct Acylation | 5-Amino-1H-pyrazolo[3,4-c]pyridine | Acetic anhydride or Acetyl chloride | Forms the N-acetyl bond directly. youtube.com |
| Buchwald-Hartwig Amination | 5-Halo-1H-pyrazolo[3,4-c]pyridine | Amine source, Pd catalyst | Introduces an amino group at C-5 for subsequent acylation. researchgate.net |
| Coupling Agent-Mediated Amidation | 5-Amino-1H-pyrazolo[3,4-c]pyridine | Acetic acid, DCC, DMAP | Direct formation of the amide bond from the carboxylic acid. nih.gov |
Derivatization from Precursor Compounds (e.g., halo-substituted pyridines)
The synthesis of this compound and its analogs often involves the strategic functionalization of a pre-constructed pyrazolo[3,4-c]pyridine core. A key approach in this regard is the derivatization from halo-substituted precursors, which serve as versatile intermediates for introducing various functional groups. researchgate.netrsc.org
The process typically begins with the synthesis of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. For instance, 5-chloro-1H-pyrazolo[3,4-c]pyridine and 5-bromo-1H-pyrazolo[3,4-c]pyridine can be prepared from corresponding 2-amino-3-halopyridines. researchgate.net This initial scaffold formation is followed by a sequence of reactions to install the desired acetamide group at the C-5 position.
A common and effective method for C-N bond formation at this position is the Palladium-catalyzed Buchwald-Hartwig amination reaction. researchgate.netrsc.org This cross-coupling reaction allows for the introduction of an amino group by reacting the 5-halo-1H-pyrazolo[3,4-c]pyridine with an amine source. The resulting 5-amino-1H-pyrazolo[3,4-c]pyridine is the direct precursor to the target compound. The final step is a standard acylation reaction, where the amino group is treated with an acetylating agent, such as acetic anhydride or acetyl chloride, to yield this compound.
This multi-step strategy, starting from halo-substituted pyridines, demonstrates a versatile pathway for accessing not only the title compound but also a library of C-5 functionalized analogs by varying the amine and acylating agent used in the final steps. researchgate.net The halo-substituted pyrazolopyridine intermediates are crucial for this diversification, enabling selective elaboration at the C-5 position. researchgate.netrsc.org
Table 1: Synthetic Sequence from Halo-Substituted Pyridine Precursor
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Purpose |
| 1 | 2-Amino-3-halopyridine | e.g., NaNO₂, Ac₂O, DCE researchgate.net | 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | Formation of the pyrazolopyridine ring system. |
| 2 | 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | NaOMe, MeOH researchgate.net | 5-halo-1H-pyrazolo[3,4-c]pyridine | Deacetylation to yield the core scaffold. |
| 3 | 5-halo-1H-pyrazolo[3,4-c]pyridine | Amine source, Pd catalyst (e.g., Buchwald-Hartwig amination) researchgate.net | 5-amino-1H-pyrazolo[3,4-c]pyridine | Introduction of the key amino group at C-5. |
| 4 | 5-amino-1H-pyrazolo[3,4-c]pyridine | Acetylating agent (e.g., Ac₂O) | This compound | Final acetylation to form the target compound. |
Green Chemistry Approaches in Pyrazolopyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazolopyridines, to minimize environmental impact. benthamdirect.com These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency compared to traditional methods. cu.edu.egresearchgate.net
Key green strategies applicable to the synthesis of the pyrazolopyridine framework include:
Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov This technique has been successfully employed in the synthesis of various pyrazole-containing heterocycles. cu.edu.egnih.gov
Solvent-Free Reactions and Green Solvents : Conducting reactions without a solvent (grinding techniques) or using environmentally benign solvents like water, glycerol, or ionic liquids is a cornerstone of green synthesis. cu.edu.egresearchgate.netnih.gov These alternatives replace hazardous and volatile organic solvents commonly used in conventional synthesis. benthamdirect.com For instance, multicomponent reactions in water have proven to be of outstanding value in organic synthesis. researchgate.net
Use of Recyclable Catalysts : Employing catalysts that can be easily recovered and reused multiple times is both economically and environmentally advantageous. cu.edu.egresearchgate.net Examples include solid acid catalysts and magnetic nano-catalysts, which simplify product isolation and minimize waste. cu.edu.egresearchgate.net
Ultrasonic Irradiation : Sonication is another alternative energy source that can promote reactions, often leading to shorter reaction times and higher yields under milder conditions. researchgate.net
These methodologies represent a significant shift towards more sustainable and efficient chemical manufacturing. cu.edu.eg While specific green synthetic routes for this compound are not extensively detailed in the literature, the principles and techniques successfully applied to the synthesis of related pyrazole and pyrazolopyridine derivatives demonstrate a clear path forward. benthamdirect.comresearchgate.net
Table 2: Overview of Green Chemistry Techniques in Pyrazole/Pyrazolopyridine Synthesis
| Technique | Principle | Advantages | Examples of Application |
| Microwave Irradiation | Use of microwave energy to heat reactions. | Shorter reaction times, improved yields, cleaner reactions. cu.edu.egnih.gov | Synthesis of pyrazolo[3,4-d]pyrimidines and other heterocyclic compounds. cu.edu.egnih.gov |
| Green Solvents | Replacement of hazardous organic solvents with benign alternatives. | Reduced environmental pollution, increased safety, often readily available. benthamdirect.comcu.edu.eg | Use of water, glycerol, or ionic liquids as reaction media. cu.edu.egresearchgate.net |
| Multicomponent Reactions | Combining three or more starting materials in a one-pot reaction. | High atom economy, reduced waste, simplified procedures. cu.edu.egresearchgate.net | Synthesis of pyrano[2,3-c]pyrazole and pyrazolo[3,4-d]pyrimidine derivatives. cu.edu.egresearchgate.net |
| Reusable Catalysts | Use of catalysts that can be recovered and reused. | Minimized waste, reduced cost. cu.edu.eg | Magnetic nano-catalysts, solid acid catalysts. cu.edu.egresearchgate.net |
| Ultrasonic Irradiation | Use of sound waves to induce and accelerate chemical reactions. | Shorter reaction times, higher yields, milder conditions. researchgate.net | Synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques in Pyrazolopyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural verification of N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The acetyl group (CH₃) would appear as a singlet, typically in the upfield region around 2.2 ppm. The protons on the bicyclic aromatic core would resonate in the downfield region, generally between 7.0 and 9.0 ppm. The two protons of the pyridine (B92270) ring and the single proton of the pyrazole (B372694) ring would likely appear as distinct signals, with their specific chemical shifts and coupling patterns confirming their positions. Furthermore, two exchangeable protons corresponding to the pyrazole N-H and the amide N-H would be observed, often as broad singlets, at a more downfield chemical shift.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum is predicted to show eight distinct signals: one for the methyl (CH₃) carbon at the high-field end (~25 ppm), one for the carbonyl (C=O) carbon around 170 ppm, and six signals for the sp²-hybridized carbons of the pyrazolopyridine ring system in the aromatic region (typically 110-160 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~ 2.2 (s, 3H) | ~ 25 |
| Pyrazolopyridine Aromatic CHs | 7.0 - 9.0 (m) | 110 - 150 |
| Pyrazolopyridine Quaternary Cs | - | 130 - 160 |
| Amide NH | > 9.0 (br s, 1H) | - |
| Pyrazole NH | > 10.0 (br s, 1H) | - |
| Carbonyl C=O | - | ~ 170 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₈H₈N₄O), the calculated molecular weight is 176.18 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for unambiguous formula determination.
Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 177.1. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, providing further structural confirmation. A likely fragmentation pathway would involve the cleavage of the amide bond, leading to the loss of the acetyl group (CH₃CO•, 43 Da) or ketene (CH₂=C=O, 42 Da).
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | C₈H₉N₄O⁺ | 177.1 | Protonated molecular ion |
| [M-CH₂CO+H]⁺ | C₆H₇N₄⁺ | 135.1 | Loss of ketene from the parent ion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Key absorptions would include N-H stretching vibrations from both the amide and the pyrazole ring, typically appearing as a broad band in the 3200-3400 cm⁻¹ region. A strong, sharp absorption peak corresponding to the amide carbonyl (C=O) stretch is expected around 1670-1690 cm⁻¹. The spectrum would also feature bands for C=C and C=N stretching vibrations from the aromatic rings in the 1500-1620 cm⁻¹ range, and C-N stretching vibrations around 1200-1400 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Amide & Pyrazole NH | 3200 - 3400 |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C=O Stretch | Amide I band | 1670 - 1690 |
| C=C / C=N Stretch | Aromatic Rings | 1500 - 1620 |
| N-H Bend | Amide II band | 1510 - 1550 |
| C-N Stretch | Amide / Aromatic | 1200 - 1400 |
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This technique is crucial for confirming the empirical formula and assessing the purity of a synthesized sample. The results are compared against the theoretical values calculated from the molecular formula, C₈H₈N₄O. For a pure sample, the experimentally determined percentages should be within ±0.4% of the calculated values.
Table 4: Elemental Composition of this compound
| Element | Molecular Formula | Calculated (%) | Expected Found (%) |
| Carbon (C) | C₈H₈N₄O | 54.54 | 54.54 ± 0.4 |
| Hydrogen (H) | C₈H₈N₄O | 4.58 | 4.58 ± 0.4 |
| Nitrogen (N) | C₈H₈N₄O | 31.80 | 31.80 ± 0.4 |
| Oxygen (O) | C₈H₈N₄O | 9.08 | 9.08 ± 0.4 |
Chromatographic Techniques for Purity Assessment (e.g., LC/MS, HPLC)
Chromatographic methods are indispensable for determining the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram when monitored by a UV detector at an appropriate wavelength. The retention time of this peak is a characteristic property under specific chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of LC with the detection specificity of MS. This hyphenated technique would not only confirm the purity by showing a single chromatographic peak but would also simultaneously provide the mass of the compound eluting at that peak, confirming its identity as the target molecule with an m/z of 177.1 for the [M+H]⁺ ion.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, a successful analysis would provide a wealth of information.
This technique would confirm the connectivity of the atoms and the planarity of the fused pyrazolopyridine ring system. It would also yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amide and pyrazole N-H groups and the carbonyl oxygen, which govern the solid-state architecture of the compound.
Computational Chemistry and in Silico Investigations of N 1h Pyrazolo 3,4 C Pyridin 5 Yl Acetamide and Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a cornerstone of computational drug discovery, utilized to predict the preferred orientation of a ligand when bound to a target protein. For the pyrazolopyridine scaffold, which is a core component of many kinase inhibitors, docking simulations have been instrumental in elucidating the structural basis of their inhibitory action.
Binding Mode Analysis within Active Sites
Docking studies on pyrazolopyridine derivatives frequently reveal a consistent binding pattern within the ATP-binding site of various kinases. For instance, in studies involving pyrazolo[3,4-b]pyridine analogs, the pyrazole (B372694) moiety is often observed forming crucial hydrogen bonds with the hinge region of the kinase, a key interaction that anchors the inhibitor. Specifically, hydrogen bonds with residues like Glu590 and Met592 in Tropomyosin receptor kinase A (TRKA) have been identified. nih.gov The pyridine (B92270) ring can engage in π–π stacking interactions with aromatic residues such as Phenylalanine, further stabilizing the complex. nih.gov
In a study on pyrazolo[4,3-c]pyridine derivatives targeting the PEX14-PEX5 protein-protein interaction, the central scaffold was found to lie over Phe17 and Phe34 residues, forming favorable π–π interactions. acs.org While these examples pertain to closely related isomers, they provide a valuable model for how N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide might orient itself within a target's active site, highlighting the importance of the heterocyclic core in establishing key binding interactions.
| Interacting Residue | Interaction Type | Compound Scaffold | Target Protein |
| Glu590 | Hydrogen Bond | Pyrazolo[3,4-b]pyridine | TRKA |
| Met592 | Hydrogen Bond | Pyrazolo[3,4-b]pyridine | TRKA |
| Phe589 | π–π Stacking | Pyrazolo[3,4-b]pyridine | TRKA |
| Phe17 | π–π Stacking | Pyrazolo[4,3-c]pyridine | PEX14 |
| Phe34 | π–π Stacking | Pyrazolo[4,3-c]pyridine | PEX14 |
Prediction of Binding Affinities and Free Energies
Beyond predicting the binding pose, molecular docking algorithms calculate a scoring function to estimate the binding affinity between a ligand and its target. These scores, often expressed in kcal/mol, provide a relative ranking of different compounds and help prioritize candidates for synthesis and biological testing. For example, in the development of pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors, docking scores were used to correlate with and predict the observed biological activity. rsc.org One potent compound exhibited a binding score of -7.410 kcal/mol, forming a key hydrogen bond with Met793 in the adenine (B156593) pocket. rsc.org Similarly, a virtual screening study of 453 ligands from the ZINC database against TRKA identified a hit with a docking score of -10.775 kcal/mol, indicating a strong predicted binding affinity. nih.gov These scoring functions, while not always perfectly correlated with experimental binding free energies, are invaluable for triaging large virtual libraries and identifying promising leads.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A 3D-QSAR model was developed for a series of pyrazolo[3,4-b]pyridines as potent and selective inhibitors of the A1 adenosine (B11128) receptor. acs.org Such models can rationalize the structure-affinity relationships and guide the design of new analogs with improved potency. acs.org By analyzing the steric and electrostatic fields of aligned molecules, QSAR models can identify which regions of the molecule are sensitive to modification and how these changes might impact biological activity. This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For pyrazolopyridine derivatives, DFT calculations have been employed to understand their photochemical properties and reaction mechanisms. rsc.orgacs.org These studies can calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. acs.org
Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps identify regions of the molecule that are prone to electrophilic or nucleophilic attack. rsc.org For a series of pyrazolo[3,4-b]hydroquinoline-5-ones, DFT computations helped to elucidate the electron-transfer induced photo-oxidation mechanism by identifying the positions most likely to donate an electron. rsc.org These theoretical calculations provide a fundamental understanding of the intrinsic electronic properties that dictate the behavior of these compounds.
| Computational Method | Property Calculated | Significance |
| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability |
| DFT | Molecular Electrostatic Potential (MEP) | Shows charge distribution and reactive sites |
| DFT | Natural Bond Orbital (NBO) Analysis | Investigates intramolecular interactions |
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening. This strategy was successfully employed in the identification of novel bromodomain-containing protein 9 (BRD9) binders featuring a 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif. nih.gov A 3D structure-based pharmacophore model led to the discovery of an initial hit, which was then optimized through chemical synthesis. nih.gov Similarly, a pharmacophore model for pyrazolo[3,4-b]pyridine derivatives acting as TRKA inhibitors was generated and used to screen the ZINC database, leading to the identification of a novel hit compound. nih.gov This approach is highly efficient for exploring vast chemical spaces and discovering new scaffolds with the desired biological activity.
Molecular Dynamics Simulations to Explore Ligand-Target Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex predicted by docking. nih.govdntb.gov.ua For instance, MD simulations of pyrazolo[3,4-b]pyridine derivatives complexed with CDK2 and PIM1 kinases were performed to confirm the binding stability. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual amino acid residues can also be analyzed to identify regions of the protein that become more or less flexible upon ligand binding. scite.ai These simulations provide a more realistic representation of the physiological environment and can reveal subtle but crucial aspects of ligand-target recognition and binding stability.
Cheminformatics and Database Mining in Scaffold Exploration (e.g., ChEMBL, PubChem, DrugBank for structural context)
The exploration of chemical scaffolds through cheminformatics and the mining of extensive biochemical databases are fundamental to modern drug discovery and computational chemistry. These approaches allow for the contextualization of a molecule's structural features, potential bioactivity, and novelty. For this compound, an analysis of major public databases like PubChem, ChEMBL, and DrugBank provides a comprehensive overview of its physicochemical properties and its relationship to other bioactive compounds.
The pyrazolo[3,4-c]pyridine core is a recognized heterocyclic scaffold in medicinal chemistry. rsc.orgworktribe.com Its isomeric counterpart, the pyrazolo[3,4-b]pyridine scaffold, is also of significant interest and is found in numerous compounds with a wide range of biological activities. nih.gov
PubChem Data for this compound
This compound is indexed in the PubChem database with the Compound Identification (CID) number 76764517. nih.gov This entry serves as a repository for its computed physicochemical properties, which are crucial for in silico analysis and prediction of its behavior in biological systems.
Below is a summary of the key computed properties for this compound available in PubChem.
Table 1: Computed Physicochemical Properties of this compound (PubChem CID: 76764517)
| Property | Value |
| Molecular Formula | C₈H₈N₄O |
| Molecular Weight | 176.18 g/mol |
| XLogP3-AA | 0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 176.07 g/mol |
| Monoisotopic Mass | 176.07 g/mol |
| Topological Polar Surface Area | 72.9 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 236 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
Structural Context from ChEMBL and DrugBank
A direct search for this compound in the ChEMBL and DrugBank databases does not yield a specific entry for this compound. However, the exploration of these databases for structurally related pyrazolopyridine scaffolds provides valuable context for its potential biological relevance.
The pyrazolopyridine framework is present in a variety of compounds cataloged in these databases, highlighting its importance as a privileged scaffold in drug discovery. For instance, the isomeric pyrazolo[3,4-b]pyridine core is found in several compounds that have been investigated as anxiolytics and are known to act as positive allosteric modulators of the GABA-A receptor. wikipedia.org A review of pyrazolo[3,4-b]pyridines noted the existence of 14 derivatives in the DrugBank database at different stages of research, including experimental, investigational, and approved drugs. nih.gov
In ChEMBL, numerous compounds containing the pyrazolopyridine skeleton have been deposited, often as part of medicinal chemistry programs targeting various biological targets. These databases serve as a rich source of structure-activity relationship (SAR) data for related compounds, which can be invaluable for predicting the potential targets and activities of novel derivatives like this compound.
The presence of related pyrazolopyridine structures in these curated databases underscores the therapeutic potential of this heterocyclic system. Mining the data associated with these analogues can inform the design of new computational studies and experimental assays for this compound and its derivatives.
Structure Activity Relationship Sar Studies of N 1h Pyrazolo 3,4 C Pyridin 5 Yl Acetamide Derivatives
Impact of Substitution Patterns on Biological Efficacy
The placement and characteristics of chemical groups on the pyrazolo[3,4-c]pyridine ring system are critical determinants of the molecule's interaction with biological targets, directly influencing its efficacy and selectivity.
The N1 position of the pyrazole (B372694) ring is a key site for modification. Synthetic strategies, including protection-group chemistry and N-alkylation reactions, provide pathways to selectively introduce substituents at this position. rsc.orgrsc.org Studies on related derivatives have shown that substitutions on the pyrazole nitrogen can significantly influence biological activity. For instance, in a series of N-substituted 2-pyrazolo[3,4-c]pyridin-l-yl acetamide (B32628) derivatives evaluated for antimicrobial activity, the nature of the group on the acetamide nitrogen, which is attached to the core via the N1 position, was crucial for efficacy. researchgate.net While direct SAR studies on N1 substitution for N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide are limited, the ability to selectively functionalize this position is a critical tool for modulating the physicochemical properties and target engagement of the entire molecule. rsc.org
Systematic modifications at the C3, C5, and C7 positions have been instrumental in developing potent derivatives. The development of a novel class of GPR119 agonists based on the 1H-pyrazolo[3,4-c]pyridine core illustrates the importance of these positions. nih.gov In this series, a lead compound was identified and optimized by modifying an aryl group at the R¹ position and a piperidine (B6355638) N-capping group at the R² position.
Key findings from this research include:
C3 Position: Introduction of an aryl group, such as a 4-cyanophenyl moiety, at this position was found to be favorable for activity.
C5 Position: Attachment of a piperidine ring, which is then further substituted, proved to be a successful strategy. The nature of the substituent on the piperidine nitrogen (the R² group) had a profound impact on agonist potency.
The following table summarizes the SAR for substitutions at the R¹ (C3-aryl) and R² (C5-piperidine cap) positions on GPR119 agonist activity.
| Compound | R¹ (C3-Position) | R² (C5-Position Piperidine Cap) | GPR119 EC₅₀ (nM) |
| 4 | 4-cyanophenyl | 2-pyridyl | 100 |
| 14 | 4-cyanophenyl | pyrimidin-2-yl | 21 |
| 19 | 4-cyanophenyl | 4-cyanopyridin-2-yl | 14 |
| 24 | 4-cyanophenyl | 4-(trifluoromethyl)pyridin-2-yl | 4.8 |
Data sourced from a study on GPR119 agonists. nih.gov
These findings are supported by synthetic methodologies that allow for controlled "vectorial functionalisation" of the scaffold. For example, tandem borylation and Suzuki–Miyaura cross-coupling reactions can be used for C3 elaboration, while Pd-catalyzed Buchwald–Hartwig amination is effective for C5 functionalization. rsc.orgrsc.org Selective metalation strategies have been developed to access the C7 position, enabling further exploration of this vector. rsc.org
The acetamide group is a common functional group in medicinal chemistry, often involved in hydrogen bonding with biological targets. In the context of the pyrazolo[3,4-c]pyridine core, a study of N-substituted acetamide derivatives demonstrated antimicrobial activity. researchgate.net In that series, compounds were synthesized by reacting a pyrazolo[3,4-c]pyridine with 2-chloro-N-(benzhydryl)acetamide or 2-chloro-N-(1-phenylethyl)acetamide, resulting in an acetamide moiety linked to the N1 position. The results showed that these compounds exhibited slight activity against Bacillus cereus and Staphylococcus aureus, indicating that the acetamide portion contributes to the biological profile of the molecule. researchgate.net While this provides insight into the potential role of an acetamide group, specific studies detailing the interactions of an acetamide moiety at the C5 position, as in the titular compound, are not extensively detailed in the literature.
Lead Optimization Strategies based on SAR Analysis
SAR data provides the foundation for rational drug design and lead optimization, allowing chemists to fine-tune a molecule's structure to enhance its therapeutic properties.
Analysis of potent 1H-pyrazolo[3,4-c]pyridine derivatives has led to the identification of a preliminary pharmacophore model for GPR119 agonism. nih.govresearchgate.net The key features include:
A central 1H-pyrazolo[3,4-c]pyridine scaffold.
A hydrogen bond donating NH group on the pyrazole ring.
An electron-withdrawing substituted aryl group at the C3 position, which likely engages in aromatic interactions.
A substituted piperidine ring at the C5 position, providing a vector for modulating potency and pharmacokinetic properties.
A heteroaromatic N-capping group on the piperidine ring, which appears to be crucial for high-affinity binding.
The journey from a moderately active hit to a potent lead candidate is exemplified by the optimization of 1H-pyrazolo[3,4-c]pyridine-based GPR119 agonists. nih.gov This process involved strategic structural modifications based on initial SAR findings.
The lead optimization effort began with compound 4 , which had an EC₅₀ of 100 nM. By systematically altering the N-capping group on the C5-piperidine moiety, researchers achieved significant gains in potency. Replacing the initial 2-pyridyl cap with a pyrimidin-2-yl group (compound 14 ) improved potency to 21 nM. Further refinement, such as adding electron-withdrawing groups to the pyridyl cap, led to compounds with even greater activity. This optimization cascade culminated in the discovery of compound 24 , which features a 4-(trifluoromethyl)pyridin-2-yl group and exhibits a potent EC₅₀ of 4.8 nM. nih.gov
This successful lead optimization highlights how iterative structural modifications, guided by SAR analysis, can be used to significantly enhance the potency of a compound series. The synthetic accessibility of different positions on the pyrazolo[3,4-c]pyridine core is crucial for enabling such optimization strategies. rsc.orgrsc.org
Preclinical Research Models in Vitro Studies
In Vitro Antiproliferative Activity Assays
There is no specific information available from the search results detailing the assessment of N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide against cancer cell lines or its cytotoxic effects. Research on related pyrazolopyridine derivatives has shown antiproliferative activity against various cancer cell lines such as A549 (lung), HCT-116 (colon), and PC3 (prostate), but these findings are not directly applicable to the specific compound . nih.govresearchgate.netnih.gov
Assessment against Various Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116, A549, MIA PaCa-2, PC-3, SCOV3, Hela)
No data was found on the in vitro antiproliferative activity of this compound against the specified cancer cell lines.
Cytotoxic Effects and Potency Evaluation
Information regarding the cytotoxic effects and potency (such as IC₅₀ values) of this compound is not available in the provided search results.
In Vitro Antimicrobial Activity Testing
No studies detailing the in vitro antimicrobial activity of this compound were identified. While other novel pyrazolo[3,4-c]pyridine derivatives have been synthesized and tested for such properties, the results are specific to those analogs and cannot be attributed to this compound. researchgate.net
Antibacterial Spectrum Analysis (e.g., E. coli, S. aureus, B. cereus, P. mirabilis, P. aeruginosa, K. pneumoniae)
No data was found concerning the antibacterial spectrum of this compound against these or any other bacterial strains.
Antifungal Spectrum Analysis (e.g., C. albicans, C. guilliermondii, C. pseudotropicalis, C. krusei)
No information is available regarding the antifungal activity of this compound against Candida species or other fungal pathogens. Studies on some related derivatives showed no significant antifungal activity against tested Candida species. researchgate.net
In Vitro Enzyme Activity Assays
There is no specific information available on the in vitro enzyme activity of this compound. The broader class of pyrazolopyridines has been investigated for the inhibition of various kinases, such as EGFR and TBK1, but these findings are associated with different derivatives of the core structure. nih.govnih.gov
Preclinical Research Data Lacking for this compound
Following a comprehensive search of publicly available scientific literature, no specific preclinical data was found for the chemical compound this compound corresponding to the requested sections on in vitro studies.
Detailed searches for research concerning this specific molecule did not yield information on cell-based assays performed to determine its target engagement, nor were there any located studies conducted in isolated cellular systems, such as human peripheral blood mononuclear cells (PBMCs).
While research exists for structurally related compounds, particularly isomers like the 1H-pyrazolo[3,4-b]pyridine series, the explicit focus on this compound prevents the inclusion of such data. The scientific record, as accessible through extensive searches, does not currently contain the specific preclinical research findings required to populate the requested article sections.
Future Directions and Emerging Research Avenues for N 1h Pyrazolo 3,4 C Pyridin 5 Yl Acetamide
Development of Novel Synthetic Pathways and Methodologies
While established methods for the synthesis of pyrazolopyridines exist, future efforts will likely focus on creating more efficient, versatile, and scalable synthetic routes to generate diverse libraries of N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide analogs. nih.govresearchgate.net The development of novel heterocyclic fragments is crucial for fragment-based drug discovery (FBDD), but their value is contingent on the ability to elaborate upon them to fit a target protein. rsc.orgrsc.orgresearchgate.net
Key areas for development include the vectorial functionalization of the pyrazolo[3,4-c]pyridine core. rsc.orgrsc.orgresearchgate.net Researchers have demonstrated methods for selective elaboration at multiple positions on the scaffold. rsc.orgresearchgate.net Future methodologies could expand upon these techniques, as detailed in the table below.
| Position | Current Functionalization Methodologies | Potential Future Directions |
| N-1 / N-2 | Protection-group and N-alkylation reactions. rsc.orgresearchgate.net | Development of more regioselective alkylation and arylation techniques to avoid the formation of isomeric mixtures. |
| C-3 | Tandem C-H borylation and Suzuki–Miyaura cross-coupling reactions. rsc.orgresearchgate.net | Exploration of direct C-H activation/arylation methods to improve atom economy and reduce synthetic steps. |
| C-5 | Palladium-catalyzed Buchwald–Hartwig amination. rsc.orgresearchgate.net | Investigation of alternative catalytic systems (e.g., copper, nickel) and novel coupling partners to broaden substrate scope. |
| C-7 | Selective metalation followed by reaction with electrophiles or Negishi cross-coupling. rsc.orgresearchgate.net | Use of photoredox catalysis for late-stage functionalization, allowing for the introduction of novel motifs under mild conditions. |
Furthermore, the adoption of one-flask or multicomponent reactions, which enhance efficiency and reduce waste, will be crucial. mdpi.com Such strategies, which combine multiple synthetic steps without isolating intermediates, align with the principles of green chemistry and can accelerate the production of compound libraries for screening. researchgate.netmdpi.com
Advanced Computational Modeling for De Novo Design and Optimization
Computational chemistry is an indispensable tool for understanding the structural and functional properties of pyrazole (B372694) derivatives, offering a cost-effective means to identify and optimize lead compounds. eurasianjournals.com For this compound, advanced computational modeling will be instrumental in guiding the de novo design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.
Future computational work will likely integrate several sophisticated techniques:
Pharmacophore Mapping and Molecular Docking: These methods are used to identify the essential three-dimensional features required for biological activity and to predict the binding interactions between a ligand and its target protein. nih.gov For pyrazolopyridine derivatives, pharmacophore models have been generated to define key features like hydrogen bond donors, acceptors, and aromatic rings that are critical for target engagement. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and conformational flexibility of both the ligand and its biological target over time. eurasianjournals.com This can reveal subtle but critical aspects of the binding process that are not apparent from static docking models.
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) offer detailed information about the electronic structure of a molecule. eurasianjournals.comnih.gov These calculations can be used to rationalize structure-activity relationships (SAR) and to predict the reactivity of different positions on the pyrazolo[3,4-c]pyridine scaffold, thereby guiding synthetic efforts. nih.gov
These computational approaches enable the creation of robust models that can predict biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, facilitating the rational design of superior therapeutic agents. nih.gov
Exploration of Undiscovered Biological Targets and Pathways
The pyrazolo[3,4-c]pyridine core has attracted attention as a therapeutic scaffold due to its structural resemblance to purine. rsc.org Purine derivatives are ubiquitous in biology and interact with a wide array of cellular proteins, including kinases, polymerases, and metabolic enzymes, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents. rsc.org This similarity suggests that this compound and its derivatives may interact with a broader range of biological targets than currently known.
Research on related pyrazolopyridine scaffolds has already demonstrated activity against a variety of targets:
Antiviral: Pyrazolopyridine derivatives have shown inhibitory effects on the in vitro replication of Herpes Simplex Virus Type-1 (HSV-1). mdpi.com
Anticancer: Analogs have been developed as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are targets in cancer therapy. nih.gov Other derivatives have been found to inhibit microtubule polymerization by binding to the colchicine (B1669291) site, leading to cancer cell apoptosis. rsc.org
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. nih.gov
Future research should involve systematic screening of this compound and its derivatives against diverse panels of biological targets, such as broad kinase panels, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic or inflammatory pathways. This could uncover entirely new therapeutic applications for this chemical class.
Design of Multi-Target Directed Ligands within the Pyrazolo[3,4-c]pyridine Scaffold
Complex multifactorial diseases like cancer, neurodegenerative disorders, and inflammatory conditions often involve multiple biological pathways. researchgate.net The design of multi-target directed ligands (MTDLs)—single molecules capable of modulating multiple targets simultaneously—is an emerging therapeutic strategy to address such diseases more effectively. researchgate.net
The pyrazolo[3,4-c]pyridine scaffold is an excellent starting point for the development of MTDLs due to its structural versatility and proven ability to interact with diverse protein families. rsc.orgrsc.orgresearchgate.net For instance, researchers have successfully designed pyrazole derivatives that simultaneously inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in the treatment of Alzheimer's disease. researchgate.net
Future design strategies for MTDLs based on this compound could involve:
Scaffold Elaboration: Systematically modifying the core structure at its various functionalization points (N-1, C-3, C-5, C-7) to incorporate pharmacophoric features known to bind to different, desired targets. rsc.orgresearchgate.net
Fragment Merging: Combining the pyrazolo[3,4-c]pyridine core with known ligands for other targets to create hybrid molecules with dual activity.
Computational Design: Utilizing structure-based and ligand-based computational methods to rationally design modifications that optimize binding affinity for multiple targets simultaneously.
This approach could yield novel compounds with enhanced efficacy and potentially a lower propensity for drug resistance compared to single-target agents.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of medicinal chemistry by accelerating the early stages of drug discovery. mdpi.com These technologies can analyze vast chemical spaces and learn complex relationships between molecular structure and biological activity, significantly reducing the time and cost of identifying promising drug candidates. ijhespub.org
For the this compound series, AI and ML can be applied in several impactful ways:
De Novo Design: Generative ML models, such as recurrent neural networks (RNNs) and autoencoders, can be trained on libraries of known active compounds to design novel molecular structures with desired properties. mdpi.commdpi.com These models can generate new pyrazolo[3,4-c]pyridine derivatives that are predicted to have high potency and favorable ADMET profiles. mdpi.com
Predictive Modeling (QSAR): ML algorithms can be used to build quantitative structure-activity relationship (QSAR) models that accurately predict the biological activity of new compounds before they are synthesized. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates.
Property Prediction: AI models can predict a wide range of molecular properties, including solubility, permeability, metabolic stability, and potential toxicity, which are critical for the successful development of a drug. mdpi.com
Q & A
Q. What are the common synthetic routes for N-(1H-pyrazolo[3,4-c]pyridin-5-yl)acetamide, and how is its structure confirmed experimentally?
- Methodological Answer : The compound is synthesized via cyanoacetylation of 5-aminopyrazole derivatives using cyanoacetic acid and acetic anhydride, followed by cyclization with POCl₃ under reflux conditions in acetonitrile. Structural confirmation is achieved through ¹H and ¹³C NMR spectroscopy, which identifies key resonances such as the acetamide carbonyl (δ ~170 ppm) and pyrazole/protonated pyridine signals (δ 7.5–9.0 ppm) . Mass spectrometry (e.g., ESI-MS) further validates the molecular ion peak .
Q. What spectroscopic techniques are critical for characterizing intermediates in the synthesis of pyrazolo[3,4-c]pyridine derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments and carbon hybridization (e.g., distinguishing sp² carbons in the pyridine ring).
- IR Spectroscopy : Confirms functional groups like C=O (acetamide, ~1650 cm⁻¹) and C≡N (if present, ~2200 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Determines exact mass for intermediates and final products .
Q. How do reaction conditions (e.g., solvent, temperature) influence cyclization efficiency during synthesis?
- Methodological Answer : Cyclization with POCl₃ is typically performed in anhydrous acetonitrile under reflux (80–100°C) to avoid hydrolysis. Polar aprotic solvents enhance electrophilic substitution, while elevated temperatures accelerate ring closure. Yields >70% are achievable with optimized stoichiometry (e.g., 1:2.5 ratio of pyrazole precursor to POCl₃) .
Advanced Research Questions
Q. How can structural modifications of this compound improve selectivity in kinase inhibition?
- Methodological Answer : Introducing substituents at the pyridine or acetamide moiety modulates kinase binding. For example:
-
Ethynyl Linkers : Enhance selectivity for ZAK kinase by promoting hydrophobic interactions in the ATP-binding pocket (e.g., N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)phenyl) derivatives show IC₅₀ < 10 nM for ZAK vs. >100 nM for off-target kinases) .
-
Sulfonamide Additions : Improve solubility and reduce off-target effects (see Table 1) .
Table 1 : Selectivity Profile of Modified Derivatives
Derivative ZAK IC₅₀ (nM) Off-Target Kinase IC₅₀ (nM) Ethynyl-Substituted 8.2 >100 (MAPK, CDK2) Sulfonamide-Adjusted 12.5 >500 (PKA, PKC)
Q. What computational tools are used to predict the metabolic stability of pyrazolo-pyridine acetamide derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding stability in cytochrome P450 enzymes (e.g., CYP3A4).
- ADMET Prediction Software (e.g., SwissADME) : Estimates metabolic liability based on logP, polar surface area, and hydrogen-bond donors/acceptors .
- Docking Studies (AutoDock Vina) : Identify vulnerable sites for oxidation (e.g., pyridine C-6 position) .
Q. How do substituent electronic effects influence the biological activity of pyrazolo[3,4-c]pyridine-based compounds?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyridine C-4 position increase electrophilicity, enhancing kinase binding affinity. Conversely, electron-donating groups (e.g., -OCH₃) reduce activity by destabilizing charge-transfer interactions. Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett σ values with IC₅₀ (R² = 0.89) .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound class?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
